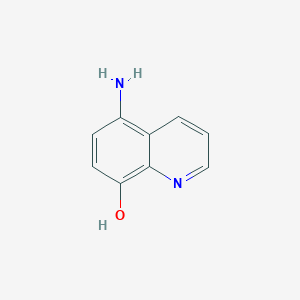










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[H][H]>[C].[Pd].C(O)(=O)C>[NH2:12][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC(=C2C=CC=NC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.131 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC(=C2C=CC=NC12)[N+](=O)[O-]
|
|
Name
|
palladium carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
the bottle and its contents were shaken until theoretical uptake
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(approximately 5-6 hours)
|
|
Duration
|
5.5 (± 0.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction contents
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the liquors were concentrated to a black-purple tar
|
|
Type
|
CUSTOM
|
|
Details
|
To remove excess acetic acid from the 5-amino-8-hydroxyquinoline
|
|
Type
|
TEMPERATURE
|
|
Details
|
The pan and its contents were heated in a vacuum oven for about 16 hours until the contents (5-amino-8-hydroxyquinoline)
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
were dry
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=CC=NC2=C(C=C1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |